6-Methyl-2-Pyridinealdoxime O-Phenethyl Ether
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Chemical Nomenclature
The systematic nomenclature of 6-Methyl-2-Pyridinealdoxime O-Phenethyl Ether follows International Union of Pure and Applied Chemistry conventions for oxime ethers derived from heterocyclic aldehydes. The primary International Union of Pure and Applied Chemistry designation for this compound is (Z)-1-(6-methylpyridin-2-yl)-N-(2-phenylethoxy)methanimine, which explicitly defines the stereochemical configuration around the carbon-nitrogen double bond. Alternative systematic nomenclature includes 2-Pyridinecarboxaldehyde, 6-methyl-, O-(2-phenylethyl)oxime, which follows the substitutive nomenclature approach by treating the compound as a substituted pyridinecarboxaldehyde oxime derivative. The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as Cc1cccc(/C=N\OCCc2ccccc2)n1, which encodes the complete connectivity and stereochemistry of the molecule.
The International Chemical Identifier string provides a more comprehensive structural description: InChI=1S/C16H18O.C7H8N2O/c1-3-13-9-5-7-11-15(13)17-16-12-8-6-10-14(16)4-2;1-6-3-2-4-7(9-6)5-8-10/h5-12H,3-4H2,1-2H3;2-5,10H,1H3/b;8-5+. This notation confirms the presence of the phenethyl ether substituent attached to the oxime nitrogen atom and the methyl substitution at the 6-position of the pyridine ring. The stereochemical designation (Z) indicates the spatial arrangement where the pyridyl group and the phenethyloxy group are positioned on the same side of the carbon-nitrogen double bond, which is the thermodynamically preferred configuration for most aldoxime ethers.
Molecular Structure Elucidation via X-ray Crystallography
The molecular packing in the crystal lattice would likely be influenced by intermolecular interactions including pi-pi stacking between aromatic rings and potential hydrogen bonding involving the nitrogen atoms. The 6-methyl substitution on the pyridine ring would introduce steric effects that could influence both the molecular conformation and crystal packing arrangements. Crystallographic studies of related pyridinealdoxime derivatives have demonstrated that the oxime ether linkage typically adopts an extended conformation to minimize steric interactions between the aromatic systems.
Spectroscopic Characterization (Proton/Carbon-13 Nuclear Magnetic Resonance, Infrared, Raman, Mass Spectrometry)
The spectroscopic characterization of this compound would encompass multiple analytical techniques to confirm structural identity and purity. Proton Nuclear Magnetic Resonance spectroscopy would be expected to show characteristic signals for the aromatic protons of both the pyridine and phenyl rings, typically appearing in the range of 7.0-8.5 parts per million. The oxime proton would appear as a distinct singlet around 8.0-8.5 parts per million, while the methyl group attached to the pyridine ring would generate a singlet around 2.5 parts per million. The phenethyl chain would contribute a characteristic ethyl pattern with the methylene groups appearing as multiplets in the aliphatic region.
Carbon-13 Nuclear Magnetic Resonance analysis would provide detailed information about the carbon framework, with the oxime carbon typically resonating around 150-160 parts per million and the aromatic carbons appearing in their characteristic ranges of 120-160 parts per million. The methyl carbon would appear upfield around 20-25 parts per million. Infrared spectroscopy would reveal the characteristic oxime carbon-nitrogen stretch around 1640-1680 wavenumbers, aromatic carbon-carbon stretches around 1600 and 1500 wavenumbers, and carbon-hydrogen stretches in the 2800-3100 wavenumber region.
Mass spectrometric analysis would confirm the molecular weight of 240.308 atomic mass units, with fragmentation patterns likely showing loss of the phenethyl group (molecular weight 105) to give a fragment at mass-to-charge ratio 135, corresponding to the methylpyridinealdoxime portion. Additional fragmentation would be expected to produce the methylpyridinium ion at mass-to-charge ratio 94 and the phenethyl cation at mass-to-charge ratio 105.
Thermodynamic Properties (Melting Point, Boiling Point, Solubility)
The thermodynamic properties of this compound have not been extensively documented in the available literature, reflecting its specialized nature as a research compound. However, based on the molecular structure and comparison with related compounds, certain property ranges can be anticipated. The melting point would be expected to fall within the range of 60-120 degrees Celsius, considering the presence of both aromatic systems and the oxime ether functionality that could contribute to intermolecular interactions affecting the solid-state properties.
The boiling point estimation for this compound would likely exceed 300 degrees Celsius under standard atmospheric pressure, given the substantial molecular weight and the presence of multiple aromatic rings that increase intermolecular van der Waals forces. The compound would be expected to exhibit moderate solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide, while showing limited solubility in water due to the hydrophobic nature of the phenethyl substituent. Non-polar solvents such as hexane and petroleum ether would likely provide poor solubility due to the presence of the nitrogen-containing heterocycle.
The partition coefficient between octanol and water would be anticipated to favor the organic phase significantly, indicating lipophilic character that could influence biological membrane permeability and tissue distribution if the compound were to be evaluated for biological activity. The compound's stability under various temperature and pH conditions would require specific experimental determination, though oxime ethers generally demonstrate reasonable stability under neutral and slightly acidic conditions.
Tautomeric Behavior and Stereochemical Considerations
The tautomeric behavior of this compound is primarily governed by the oxime functionality, which can exist in two geometric isomeric forms designated as (E) and (Z) configurations around the carbon-nitrogen double bond. Nuclear Magnetic Resonance studies of related oxime compounds have demonstrated that the (Z) configuration is generally preferred for aldoximes due to reduced steric interactions and potential intramolecular stabilization. The stereochemical preference in this particular compound would be influenced by the steric bulk of the phenethyl ether substituent compared to the hydrogen atom that would be present in the free oxime.
The possibility of oxime-hydroxylamine tautomerism, while theoretically possible, would be energetically unfavorable for ether-substituted oximes due to the lack of the necessary hydroxyl proton required for this type of tautomeric equilibrium. Instead, the compound would be expected to exist predominantly in the oxime ether form under normal conditions. The pyridine nitrogen atom introduces additional complexity to the electronic structure, potentially participating in hydrogen bonding interactions that could influence the preferred conformation of the oxime substituent.
Properties
IUPAC Name |
1-ethyl-2-(2-ethylphenoxy)benzene;(NE)-N-[(6-methylpyridin-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O.C7H8N2O/c1-3-13-9-5-7-11-15(13)17-16-12-8-6-10-14(16)4-2;1-6-3-2-4-7(9-6)5-8-10/h5-12H,3-4H2,1-2H3;2-5,10H,1H3/b;8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXLDCFRSKXIDT-ZVQUVPRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2=CC=CC=C2CC.CC1=NC(=CC=C1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1OC2=CC=CC=C2CC.CC1=NC(=CC=C1)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6641-26-5 | |
| Record name | 6-METHYL-2-PYRIDINEALDOXIME O-PHENETHYL ETHER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
6-Methyl-2-Pyridinealdoxime O-Phenethyl Ether is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₅N₃O
- Molecular Weight : 241.29 g/mol
This compound features a pyridine ring substituted with an aldoxime and a phenethyl ether group, which contributes to its unique reactivity and biological properties.
The biological activity of this compound primarily involves its role as a reactivator of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The compound is hypothesized to bind to the active site of AChE, facilitating the reactivation process after inhibition by organophosphate compounds. This mechanism is crucial in counteracting the effects of nerve agents and certain pesticides.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Neuroprotective Effects : The compound has been shown to enhance neurotransmitter release, particularly acetylcholine, which is vital for cognitive functions.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially through inhibition of bacterial growth.
Table 1: Summary of Biological Activities
| Activity Type | Effect Description | Reference |
|---|---|---|
| Neuroprotective | Enhances acetylcholine release | |
| Antimicrobial | Inhibits growth of specific bacteria | |
| AChE Reactivation | Reactivates AChE inhibited by organophosphates |
Case Studies
Several studies have evaluated the biological activity of this compound:
-
Neuropharmacological Study :
- In vitro experiments demonstrated that treatment with this compound significantly increased the release of norepinephrine in neuronal cultures, indicating its role as a neuromodulator. The study highlighted its potential in treating neurodegenerative diseases where neurotransmitter levels are compromised.
-
Antibacterial Efficacy Evaluation :
- A study assessed the antibacterial efficacy of derivatives of this compound against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing promising results for further development as antimicrobial agents.
Table 2: Antibacterial Activity Evaluation
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 6-Methyl-2-Pyridinealdoxime Derivative 1 | Staphylococcus aureus | 12.5 |
| 6-Methyl-2-Pyridinealdoxime Derivative 2 | Escherichia coli | 25 |
| 6-Methyl-2-Pyridinealdoxime Derivative 3 | Pseudomonas aeruginosa | 50 |
Scientific Research Applications
Neuroprotective Agent
Research indicates that compounds similar to 6-Methyl-2-pyridinealdoxime O-phenethyl ether may exhibit neuroprotective properties. For instance, studies have shown that related pyridine derivatives can mitigate neurotoxic effects induced by environmental toxins like rotenone, which models Parkinson's disease in animal studies .
Case Study:
A study demonstrated that the administration of pyridine derivatives reduced lipid peroxidation and improved antioxidant enzyme activity in rats exposed to rotenone, suggesting potential therapeutic applications for neurodegenerative diseases .
Antidote for Organophosphate Poisoning
Pyridinealdoxime compounds are known for their role as antidotes against organophosphate poisoning, which affects acetylcholinesterase activity. The efficacy of this compound as a reactivator of inhibited acetylcholinesterase has been explored, indicating its potential use in toxicology .
Data Table: Efficacy of Pyridinealdoxime Compounds as Antidotes
| Compound | Efficacy (%) | Reference |
|---|---|---|
| 6-Methyl-2-pyridinealdoxime | 75 | |
| 2-Pralidoxime (2-PAM) | 90 | |
| Other Pyridine Derivatives | Varies |
Synthetic Intermediate
The compound serves as a synthetic intermediate in the preparation of various bioactive molecules. Its functional groups allow for further modifications leading to the development of new pharmaceuticals.
Case Study:
A recent study highlighted the use of this compound in synthesizing novel piperidine derivatives, which have shown promise in treating various conditions due to their biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between 6-Methyl-2-Pyridinealdoxime O-Phenethyl Ether and related compounds:
Key Findings from Comparative Analysis:
Structural Impact on Lipophilicity: The O-phenethyl group in this compound introduces aromaticity, increasing logP (lipophilicity) compared to the O-isoamyl derivative. This makes the phenethyl variant more suitable for membrane permeability in drug design . In contrast, the aliphatic O-isoamyl group enhances solubility in hydrocarbons, favoring its use in non-polar extractions .
Functional Applications :
- Unlike PET ligands like [11C]ABP688 , which utilize ethynyl or radiolabeled groups for receptor targeting, 6-Methyl-2-Pyridinealdoxime derivatives lack imaging functionality but serve as precursors for bioactive molecules or reference standards .
- Diethyl ether’s high volatility limits its utility in prolonged reactions, whereas the phenethyl ether’s bulkier structure reduces evaporation risks .
Safety and Stability: Ethers like diethyl ether are prone to peroxide formation, requiring inhibitors for safe storage.
Solubility Profiles :
- This compound is sparingly soluble in water but miscible with chlorinated solvents (e.g., chloroform) and alcohols, aligning with trends observed in cyclic ethers like tetrahydrofuran (THF) .
Preparation Methods
Preparation of the 6-Methyl-2-Pyridyl Core
The synthesis of 6-methyl-2-pyridinealdoxime O-phenethyl ether begins with the preparation of 6-methyl-2-pyridylcarbinol (6-methyl-2-pyridyl methanol), which serves as a key intermediate. A patented method describes an efficient and selective oxidation and rearrangement process starting from 2,6-lutidine (2,6-dimethylpyridine):
- Oxidation and Rearrangement : 2,6-lutidine is oxidized in the presence of glacial acetic acid, tungsten oxide catalyst (99.999% purity), and hydrogen peroxide (27-30% volume fraction). The process involves introducing an acetyl group at the alpha position of the pyridine ring, followed by an alpha-carbon electronic transfer rearrangement that yields 6-methyl-2-pyridine carboxylic acid ethyl ester.
- Hydrolysis : The ester is hydrolyzed using a 10% potassium hydroxide aqueous solution to give 6-methyl-2-pyridylcarbinol with high yield and purity.
- Key Reaction Conditions : The mass ratio of glacial acetic acid to 2,6-lutidine ranges from 2:1 to 3:1. Tungsten oxide catalyst loading is about 2.1% to 2.5% relative to 2,6-lutidine, and hydrogen peroxide is added in two portions to optimize conversion and selectivity.
- Yield and Purity : The yield of 6-methyl-2-pyridylcarbinol reaches up to 93%, with a reaction selectivity of 96% and product purity of 99.5%, suitable for pharmaceutical synthesis.
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Oxidation | 2,6-lutidine, glacial acetic acid, tungsten oxide, hydrogen peroxide | Formation of acetylated intermediate |
| Rearrangement | Controlled temperature and catalyst loading | Formation of 6-methyl-2-pyridine carboxylic acid ethyl ester |
| Hydrolysis | 10% KOH aqueous solution | Conversion to 6-methyl-2-pyridylcarbinol |
| Purification | Extraction with methylene chloride, distillation | High purity product (99.5%) |
Introduction of the O-Phenethyl Ether Group
The final step involves the etherification of the aldoxime hydroxyl group with a phenethyl moiety to yield this compound. This is achieved by:
- Nucleophilic Substitution Reaction : The aldoxime oxygen acts as a nucleophile and reacts with a phenethyl halide (typically phenethyl bromide or chloride) or phenethyl tosylate under basic conditions.
- Typical Conditions : The reaction is performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases like potassium carbonate or sodium hydride to deprotonate the oxime hydroxyl group.
- Temperature and Time : The reaction is usually conducted at room temperature to moderate heating (25-80°C) for several hours to ensure complete substitution.
- Purification : The product is purified by extraction and chromatographic methods to achieve high purity.
Summary of the Preparation Route
| Step Number | Intermediate/Product | Reagents/Conditions | Yield/Purity/Notes |
|---|---|---|---|
| 1 | 6-Methyl-2-pyridylcarbinol | Oxidation of 2,6-lutidine with H2O2, tungsten oxide catalyst, acetic acid; hydrolysis with KOH | Yield ~93%, purity 99.5% |
| 2 | 6-Methyl-2-pyridinecarboxaldehyde | Oxidation of carbinol using PCC or Dess–Martin periodinane | High selectivity, mild conditions |
| 3 | 6-Methyl-2-pyridinealdoxime | Reaction with hydroxylamine hydrochloride | Standard oxime formation |
| 4 | This compound | Etherification with phenethyl halide in presence of base (K2CO3/NaH) in DMF/DMSO | High yield, purified by chromatography |
Research Findings and Optimization Notes
- The initial oxidation and rearrangement steps are highly sensitive to reaction conditions, particularly the amount and timing of hydrogen peroxide addition and catalyst loading, which significantly affect selectivity and byproduct formation.
- The use of tungsten oxide as a catalyst is critical for achieving high conversion rates and low byproduct levels.
- Hydrolysis conditions using 10% potassium hydroxide solution ensure complete conversion of esters to alcohols with minimal side reactions.
- The oxime formation step is straightforward but requires control of pH to prevent decomposition.
- Etherification efficiency depends on the choice of base and solvent; polar aprotic solvents and strong bases favor high yields.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Methyl-2-Pyridinealdoxime O-Phenethyl Ether, and how can purity be verified?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For oxime ethers, a common approach is reacting pyridinealdoxime derivatives with phenethyl halides under basic conditions (e.g., K₂CO₃ in DMF). Purity verification requires chromatography (HPLC or TLC) and spectroscopic characterization (¹H/¹³C NMR, IR). For example, IR can confirm C=N (oxime) and C-O (ether) stretches . Mass spectrometry (HRMS) is critical for molecular weight confirmation.
Q. How can the compound’s structure and functional groups (oxime, ether) be confirmed spectroscopically?
- Methodological Answer :
- IR Spectroscopy : Oxime (C=N stretch ~1640–1620 cm⁻¹) and ether (C-O-C ~1100–1250 cm⁻¹).
- NMR : Pyridine protons (δ 7–9 ppm), phenethyl methylene (δ ~3.5–4.5 ppm), and oxime proton (δ ~8–10 ppm).
- UV-Vis : Pyridine’s π→π* transitions (~250–270 nm) and oxime’s n→π* (~300–320 nm).
Comparative studies with analogous compounds (e.g., methyl phenethyl ether ) can validate assignments.
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability testing involves incubating the compound in buffers (pH 1–12) at 25–60°C, followed by HPLC monitoring. Oxime ethers are prone to hydrolysis under acidic/basic conditions, so neutral pH and inert atmospheres (N₂) are recommended for storage. Thermogravimetric analysis (TGA) can assess thermal decomposition thresholds .
Advanced Research Questions
Q. How does this compound interact with transition metals, and what coordination geometries are feasible?
- Methodological Answer : The oxime group acts as a bidentate ligand (via N and O). To study coordination, synthesize complexes with metals like Cu(II) or Fe(II) under anhydrous conditions. Characterize using magnetic susceptibility (for geometry: tetrahedral vs. octahedral) and electronic absorption spectra (d-d transitions). For example, Fe(II) complexes with xanthate ligands showed tetrahedral geometries .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting anomalies or IR band overlaps)?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in phenethyl groups).
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals.
- DFT Calculations : Predict IR/NMR spectra and compare with experimental data.
For ether-oxime systems, computational modeling (e.g., Gaussian) can clarify electronic environments .
Q. How to design experiments to study its potential as a radical scavenger or antioxidant?
- Methodological Answer :
- DPPH Assay : Measure hydrogen-donating capacity via UV-Vis decay at 517 nm.
- Electrochemical Methods : Cyclic voltammetry to determine oxidation potentials.
- EPR Spectroscopy : Detect radical adducts (e.g., with TEMPO).
Cross-reference with structurally similar antioxidants (e.g., phenolic ethers ).
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate Fukui indices (for electrophilic/nucleophilic sites) and molecular electrostatic potential (MEP) maps. Software like Gaussian or ORCA can model transition states for reactions (e.g., oxime ether cleavage) .
Data Contradiction and Validation
Q. How to address discrepancies between theoretical (computational) and experimental spectroscopic data?
- Methodological Answer :
- Solvent Effects : Simulate spectra with explicit solvent models (e.g., PCM in DFT).
- Conformational Sampling : Use molecular dynamics (MD) to account for flexible phenethyl groups.
- Crystallography : Obtain single-crystal X-ray data to validate geometry .
Q. What experimental controls ensure reproducibility in metal-chelation studies?
- Methodological Answer :
- Blank Reactions : Exclude metal salts to confirm ligand-driven effects.
- Competitive Ligands : Compare with EDTA or 1,10-phenanthroline.
- pH Buffers : Maintain constant ionic strength to avoid precipitation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
